9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multiple steps. The starting materials often include aromatic aldehydes and ketones, which undergo condensation reactions to form the core acridine structure. The reaction conditions may involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups on the aromatic rings can be substituted with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity and use as a biomarker for coffee consumption.
Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate: A protected caffeine metabolite with high antioxidant activity.
Uniqueness
What sets 9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione apart is its complex structure, which allows for multiple functional modifications and interactions with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
404921-26-2 |
---|---|
Molecular Formula |
C31H35NO5 |
Molecular Weight |
501.6g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H35NO5/c1-30(2)14-21-28(24(34)16-30)27(18-7-12-23(33)26(13-18)37-6)29-22(15-31(3,4)17-25(29)35)32(21)19-8-10-20(36-5)11-9-19/h7-13,27,33H,14-17H2,1-6H3 |
InChI Key |
UIZRKTRTJYEQGR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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